Cetirizine Hydrochloride

H1 Receptor Binding Molecular Pharmacology In Vitro Affinity

Cetirizine Hydrochloride is the preferred second-generation H1 antagonist for acute allergy provocation studies, demonstrating the fastest onset (60 min) and superior maximal inhibition (up to 95%) vs. loratadine and desloratadine. Its zwitterionic structure limits CNS penetration and CYP-mediated drug interactions, with ~70% renal excretion of unchanged drug—simplifying bioanalytical method development and pharmacokinetic modeling. A differentiated neuropsychiatric safety profile versus levocetirizine, identified in FAERS/EudraVigilance disproportionality analyses, makes it essential for real-world pharmacovigilance research. Ideal for co-administration formulations, special population studies, and CNS penetration reference investigations.

Molecular Formula C21H27Cl3N2O3
Molecular Weight 461.8 g/mol
CAS No. 83881-52-1
Cat. No. B192750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine Hydrochloride
CAS83881-52-1
Synonyms(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetic Acid
Alerlisin
Cetalerg
Ceterifug
Ceti TAD
Ceti-Puren
Cetiderm
Cetidura
Cetil von ct
CetiLich
Cetirigamma
Cetirizin AL
Cetirizin AZU
Cetirizin Basics
Cetirizine
Cetirizine Dihydrochloride
Cetirlan
Dihydrochloride, Cetirizine
P 071
P-071
P071
Reactine
Virlix
Voltric
Zetir
Zirtek
Zyrtec
Molecular FormulaC21H27Cl3N2O3
Molecular Weight461.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H
InChIKeyPGLIUCLTXOYQMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Cetirizine Hydrochloride: A Well-Characterized Second-Generation H1 Antihistamine with Distinct Pharmacokinetic and Pharmacodynamic Properties


Cetirizine hydrochloride (CAS 83881-52-1) is a second-generation piperazine-derivative H1 histamine receptor antagonist and the primary active carboxylic acid metabolite of the first-generation antihistamine hydroxyzine [1]. It functions as a racemic mixture of (R)-levocetirizine and (S)-dextrocetirizine enantiomers, displaying high affinity and selectivity for the human H1 receptor with a Ki value of 6 nM [2]. As a zwitterionic compound, cetirizine exhibits limited CNS penetration and is predominantly excreted unchanged in the urine, minimizing potential for CYP-mediated drug-drug interactions [1].

Why Cetirizine Hydrochloride Cannot Be Assumed Interchangeable with Other Second-Generation Antihistamines


Despite belonging to the same therapeutic class, second-generation H1 antihistamines exhibit clinically meaningful differences in their molecular pharmacology, pharmacokinetics, and safety profiles. The zwitterionic nature of cetirizine confers high plasma protein binding and limited metabolism, resulting in a distinct elimination profile compared to agents like fexofenadine (primarily fecal excretion) or loratadine (extensive CYP-mediated metabolism) [1]. Furthermore, variations in H1 receptor binding kinetics, particularly the prolonged receptor residence time of the (R)-enantiomer, contribute to differential pharmacodynamic profiles that are not predictable solely from in vitro potency data [2]. These distinctions necessitate evidence-based, compound-specific selection rather than generic therapeutic interchange. The following quantitative evidence details these specific differentiators.

Quantitative Evidence of Cetirizine Hydrochloride Differentiation for Scientific and Procurement Decisions


Comparative Human H1 Receptor Binding Affinity: Cetirizine vs. Its Enantiomers and Class Comparators

In vitro competition binding studies using [3H]mepyramine on cloned human H1 receptors demonstrate that cetirizine binds with high affinity (Ki = 6 nM), while its therapeutically active (R)-enantiomer, levocetirizine, exhibits approximately 2-fold higher affinity (Ki = 3 nM). The (S)-enantiomer displays significantly lower affinity (Ki = 100 nM) [1]. This stereoselective binding provides a molecular basis for the pharmacological advantage of the racemate and its purified enantiomer over other non-zwitterionic antihistamines. Furthermore, cetirizine demonstrates 600-fold selectivity for H1 receptors over a panel of other receptors and channels, a feature critical for minimizing off-target effects [1].

H1 Receptor Binding Molecular Pharmacology In Vitro Affinity

CNS Safety and Sedation Profile: Cetirizine vs. Its Prodrug Hydroxyzine

In a four-way crossover study in healthy atopic subjects, single oral doses of hydroxyzine (25 mg) produced significant changes from placebo in all three CNS parameters measured (critical flicker frequency, Stroop word testing, and visual analog scales). In contrast, cetirizine at both 10 mg and 20 mg doses did not produce any significant change in these CNS parameters, despite achieving equivalent suppression of the histamine-induced skin wheal response [1]. This demonstrates that cetirizine retains the peripheral antihistaminic efficacy of its parent drug while avoiding the CNS depressant effects.

CNS Penetration Psychomotor Function Sedation Liability

In Vivo Wheal and Flare Suppression: Superior Efficacy of Cetirizine vs. Loratadine and Desloratadine

A randomized, double-blind, placebo-controlled trial in 42 healthy subjects compared the effect of single oral doses of second-generation antihistamines on histamine-induced skin reactions. The overall inhibitory potency, measured as reduction from baseline, was statistically higher for cetirizine, levocetirizine, and fexofenadine (achieving up to 95% inhibition) compared to loratadine and desloratadine (which achieved only up to 65% inhibition) [1]. Cetirizine also demonstrated the fastest onset of action, achieving statistically significant wheal suppression at 60 minutes post-dose, compared to 90 minutes for fexofenadine and 210 minutes for loratadine [2].

Pharmacodynamics Skin Reactivity Allergic Response Inhibition

Pharmacokinetic Profile: Predominant Renal Excretion Minimizing CYP-Mediated Interactions

Cetirizine is eliminated largely unchanged by renal excretion, with approximately 70% of an oral dose recovered in urine as the parent compound [1]. This is in contrast to loratadine, which undergoes extensive first-pass hepatic metabolism via CYP3A4 and CYP2D6 to its active metabolite desloratadine. The minimal hepatic metabolism of cetirizine translates to a low potential for CYP-mediated drug-drug interactions, a property not shared by all second-generation antihistamines. Additionally, cetirizine exhibits high plasma protein binding (93 ± 0.3%), which is concentration-independent over the therapeutic range (25-1000 ng/mL) [2].

Pharmacokinetics Drug Metabolism Drug-Drug Interactions

Neuropsychiatric Safety Signals: Differential Reporting of Adverse Events vs. Levocetirizine

A disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) and EudraVigilance databases (2004-2025) revealed distinct neuropsychiatric adverse event profiles for cetirizine and levocetirizine. Cetirizine was generally associated with higher signal intensities for depression, anxiety, and drug abuse/dependence, and had unique reports of cognitive impairment and migraine. Conversely, levocetirizine showed stronger signals for serious psychiatric events, including suicide attempts and suicidal ideation, as well as febrile convulsions in pediatric patients [1]. This real-world safety data indicates that despite sharing the same active enantiomer, the racemate and the single isomer are not clinically interchangeable from a safety perspective.

Pharmacovigilance Safety Pharmacology Neuropsychiatric Adverse Events

Evidence-Based Application Scenarios for Cetirizine Hydrochloride in Research and Industrial Settings


Preclinical Models of Acute Allergic Response Requiring Rapid and Potent H1 Blockade

Based on its demonstrated fastest onset of action (60 minutes for significant wheal suppression) and superior maximal inhibitory potency (up to 95% reduction in histamine-induced skin reactions) compared to loratadine and desloratadine [1], cetirizine hydrochloride is the preferred agent for acute allergic provocation studies. Its rapid and robust pharmacodynamic effect makes it ideal for use in animal models or human challenge studies where a quick and profound blockade of peripheral H1 receptors is required [2].

Formulation Development and Drug-Drug Interaction Studies

Cetirizine's pharmacokinetic profile—characterized by minimal hepatic metabolism, predominant renal excretion of unchanged drug (~70%), and a lack of CYP enzyme interactions [1]—makes it an excellent candidate for formulations intended for co-administration with other drugs or for use in special patient populations. This profile also simplifies bioanalytical method development and pharmacokinetic modeling, as the parent drug is the primary analyte of interest, unlike loratadine, which requires monitoring of an active metabolite [2].

Comparative CNS Safety Pharmacology Studies

The clear differentiation in CNS effects between cetirizine and its prodrug hydroxyzine—where cetirizine (10 and 20 mg) shows no significant psychomotor impairment while hydroxyzine (25 mg) induces measurable changes [1]—positions cetirizine as a key reference compound for studies investigating the relationship between chemical structure, CNS penetration, and sedative liability of antihistamines. This makes it a valuable tool for probing blood-brain barrier penetration and off-target CNS receptor engagement.

Pharmacovigilance and Real-World Evidence Generation

The distinct neuropsychiatric adverse event profiles of cetirizine and levocetirizine, as identified through large-scale disproportionality analyses of FAERS and EudraVigilance [1], make cetirizine a compound of interest for real-world safety studies and post-marketing surveillance research. Researchers aiming to validate or further characterize these differential safety signals will require high-purity cetirizine hydrochloride reference standards for analytical and clinical investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.